molecular formula C15H21NO3 B394058 1-(2,6-Dimethoxybenzoyl)azepane CAS No. 311791-48-7

1-(2,6-Dimethoxybenzoyl)azepane

Cat. No.: B394058
CAS No.: 311791-48-7
M. Wt: 263.33g/mol
InChI Key: HOILJRPQJRJOMK-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxybenzoyl)azepane is a synthetic organic compound featuring a seven-membered azepane ring acylated with a 2,6-dimethoxybenzoyl group. The azepane core provides conformational flexibility, while the 2,6-dimethoxybenzoyl substituent introduces electron-donating methoxy groups at the ortho positions of the aromatic ring.

Properties

CAS No.

311791-48-7

Molecular Formula

C15H21NO3

Molecular Weight

263.33g/mol

IUPAC Name

azepan-1-yl-(2,6-dimethoxyphenyl)methanone

InChI

InChI=1S/C15H21NO3/c1-18-12-8-7-9-13(19-2)14(12)15(17)16-10-5-3-4-6-11-16/h7-9H,3-6,10-11H2,1-2H3

InChI Key

HOILJRPQJRJOMK-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCCCCC2

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 1-(2,6-Dimethoxybenzoyl)azepane and related compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Features/Applications
This compound Azepane (7-membered) 2,6-Dimethoxybenzoyl (acyl group) ~236* Potential CNS agent; high lipophilicity
AM-1220 Azepane (1H-Indol-3-yl)(naphthalen-1-yl)methanone ~385† Cannabinoid receptor research
AM-1241 Piperidine (2-Iodo-5-nitrophenyl)(indol-3-yl)methanone ~475† Radioligand potential (iodine substituent)
1-[(3,4-Dimethoxyphenyl)methyl]-1,4-diazepane 1,4-Diazepane (7-membered, 2 N) 3,4-Dimethoxybenzyl (alkyl group) 250.34 Altered electron distribution vs. acyl linkage
Diazepam Benzodiazepine 7-Chloro-1-methyl-5-phenyl-diazepin-2-one 284.7 GABA-A receptor agonist; anxiolytic

*Calculated based on molecular formula (C₁₃H₁₇NO₃). †Estimated from substituent contributions.

Key Differences and Implications

In contrast, 3,4-dimethoxy substituents (e.g., in 1-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane) provide para-directed electronic effects, which may enhance solubility or alter metabolic pathways .

Acyl vs. Alkyl Linkages :

  • The benzoyl group in this compound introduces a ketone moiety, increasing polarity and hydrogen-bonding capacity compared to the benzyl group in 1-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane. This difference could affect pharmacokinetics, such as plasma protein binding or cytochrome P450 interactions .

Ring Size and Heteroatoms :

  • The azepane ring (7-membered, one nitrogen) offers greater flexibility than the 1,4-diazepane (7-membered, two nitrogens) or benzodiazepine (fused benzene-diazepine) cores. These variations impact receptor selectivity; for example, diazepam’s rigid benzodiazepine structure is critical for GABA-A receptor binding .

Functional Group Diversity: AM-1220 and AM-1241 feature naphthalen-1-yl and iodo-nitrophenyl groups, respectively, which are associated with cannabinoid receptor affinity. The iodine in AM-1241 suggests utility as a radioligand, whereas the target compound’s dimethoxy groups may prioritize metabolic stability over receptor potency .

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